N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. The starting materials often include adamantane derivatives and tetrahydroisoquinoline derivatives. Key steps in the synthesis may involve:
Formation of the adamantane carboxamide: This can be achieved by reacting adamantane-1-carboxylic acid with an amine derivative under dehydrating conditions.
Acetylation of tetrahydroisoquinoline: The tetrahydroisoquinoline moiety can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Coupling reaction: The final step involves coupling the acetylated tetrahydroisoquinoline with the adamantane carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the tetrahydroisoquinoline moiety to form quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of advanced materials. Its adamantane moiety provides rigidity and stability, which can be beneficial in the design of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The adamantane moiety could facilitate binding to hydrophobic pockets, while the tetrahydroisoquinoline moiety may interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A compound with a similar adamantane structure, used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative, used in the treatment of Alzheimer’s disease.
Tetrahydroisoquinoline derivatives: Compounds with similar tetrahydroisoquinoline structures, often explored for their neuroprotective and anticancer properties.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is unique due to its combination of adamantane and tetrahydroisoquinoline moieties. This dual structure provides a balance of rigidity and flexibility, potentially enhancing its interaction with various biological targets and its stability in different environments.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-14(25)24-5-4-18-2-3-20(9-19(18)13-24)23-21(26)22-10-15-6-16(11-22)8-17(7-15)12-22/h2-3,9,15-17H,4-8,10-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYJLPFMLGZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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